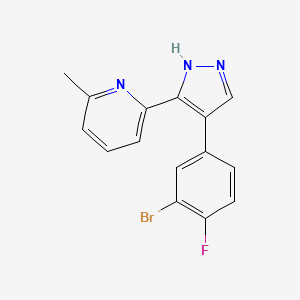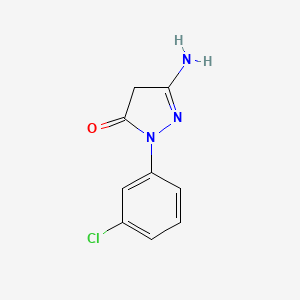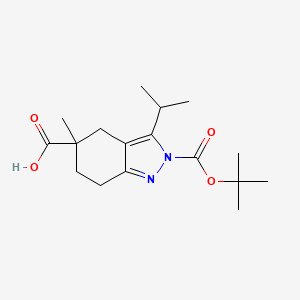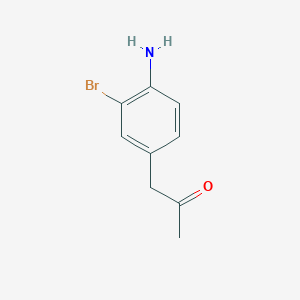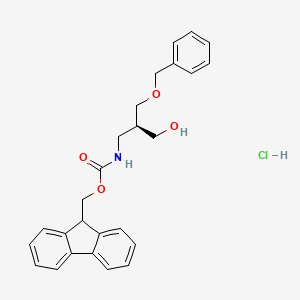
Fmoc-(r)-3-amino-2-((benzyloxy)methyl)propan-1-ol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is a compound used in various scientific research fields. It is a derivative of propan-1-ol, where the hydrogen of one of the methyl groups is replaced by a hydroxy group. This compound is often used in organic synthesis and has applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride typically involves multiple steps. One common method includes the protection of the amino group using a suitable protecting group, followed by the introduction of the benzyloxy group. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can improve yield and purity. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a primary or secondary amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in peptide synthesis and as a precursor for various organic compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. It may also serve as a substrate or inhibitor in biochemical assays.
Medicine
In medicine, Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride has potential applications in drug development. It can be used to design and synthesize new therapeutic agents targeting specific biological pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride
- Propan-1-ol derivatives
Uniqueness
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is unique due to its specific functional groups and stereochemistry. The presence of the Fmoc group provides additional stability and reactivity, making it suitable for specialized applications in synthesis and research.
This detailed article provides a comprehensive overview of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C26H28ClNO4 |
|---|---|
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H27NO4.ClH/c28-15-20(17-30-16-19-8-2-1-3-9-19)14-27-26(29)31-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25;/h1-13,20,25,28H,14-18H2,(H,27,29);1H/t20-;/m1./s1 |
Clave InChI |
ZYCODHOZLSJQDU-VEIFNGETSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO.Cl |
SMILES canónico |
C1=CC=C(C=C1)COCC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


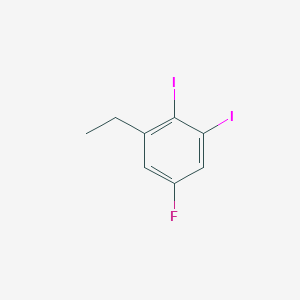
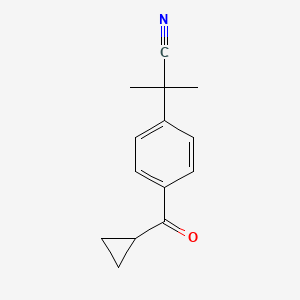

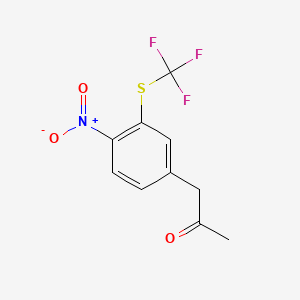

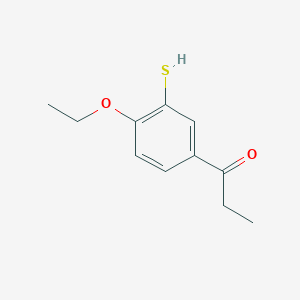
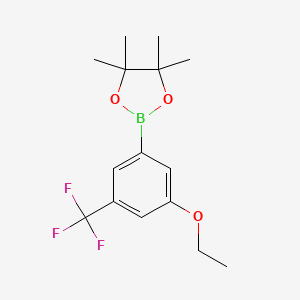

![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
